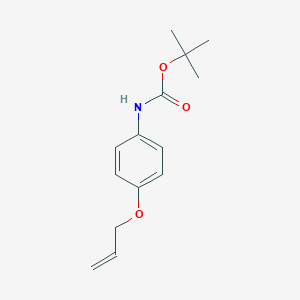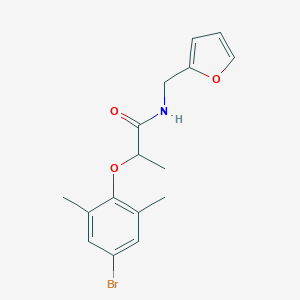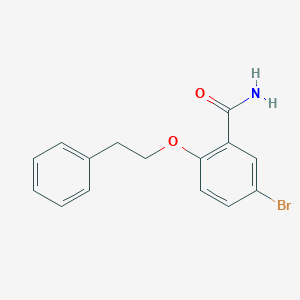
N,N'-bis(4-acetylphenyl)pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-acetylphenyl)pentanediamide, also known as BAPMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the bisamide family and has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In
科学的研究の応用
N,N'-bis(4-acetylphenyl)pentanediamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been found to be a suitable building block for the synthesis of MOFs due to its ability to form stable complexes with metal ions.
In catalysis, this compound has been investigated for its potential use as a ligand in transition metal catalyzed reactions. Studies have shown that this compound can form stable complexes with transition metal ions and can be used as a ligand in various catalytic reactions.
作用機序
The mechanism of action of N,N'-bis(4-acetylphenyl)pentanediamide is not fully understood. However, studies have shown that this compound can form stable complexes with metal ions and can interact with biological molecules such as DNA and proteins. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, this compound has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
N,N'-bis(4-acetylphenyl)pentanediamide has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple procedures. This compound has also been found to be stable under various conditions and can be stored for extended periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the scientific research on N,N'-bis(4-acetylphenyl)pentanediamide. In medicinal chemistry, further studies are needed to investigate the potential use of this compound as an antitumor agent and drug delivery system. In materials science, further studies are needed to explore the use of this compound as a building block for the synthesis of MOFs with specific properties. In catalysis, further studies are needed to investigate the potential use of this compound as a ligand in various catalytic reactions. Overall, this compound has significant potential for various applications in scientific research.
合成法
The synthesis of N,N'-bis(4-acetylphenyl)pentanediamide is a multi-step process that involves the reaction of 4-acetylbenzoic acid with pentanediamine. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
特性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N,N//'-bis(4-acetylphenyl)pentanediamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)16-6-10-18(11-7-16)22-20(26)4-3-5-21(27)23-19-12-8-17(9-13-19)15(2)25/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27) |
InChIキー |
YTMVPNABAJKMFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
